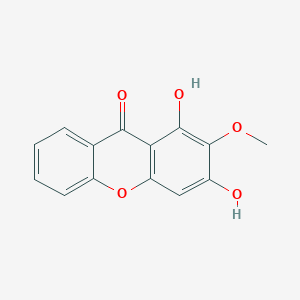

1,3-Dihydroxy-2-methoxyxanthone

Description

Properties

CAS No. |

87339-74-0 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1,3-dihydroxy-2-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3 |

InChI Key |

PVNLFOMDIZUYGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Dihydroxy-2-methoxyxanthone: A Comprehensive Technical Guide on its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product 1,3-Dihydroxy-2-methoxyxanthone, a member of the xanthone (B1684191) class of secondary metabolites. The document details its primary natural sources, discovery, and available data on its isolation and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, consolidating the current knowledge and highlighting areas for future investigation.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are found in a variety of higher plants, fungi, and lichens. This diverse group of natural products has garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Within this class, this compound (CAS No: 87339-74-0, Molecular Formula: C₁₄H₁₀O₅) is a notable member, having been isolated from several plant species. This guide focuses on the natural origins and discovery of this specific xanthone.

Natural Sources

To date, this compound has been predominantly isolated from plants belonging to the Polygalaceae family, commonly known as the milkwort family. The two primary species identified as sources of this compound are:

-

Polygala caudata : The roots of this plant have been a significant source for the isolation of this compound. A study by Li et al. in 1999 was a key publication detailing the xanthones present in this species[1].

-

Polygala fallax : The roots of this species have also been found to contain this compound. Research on the chemical constituents of P. fallax has highlighted the presence of this and other xanthones, along with their antioxidant properties[2].

Discovery and Isolation

The discovery of this compound is linked to the phytochemical investigation of the aforementioned Polygala species. While the precise first isolation or synthesis is not definitively documented in readily available literature, its characterization as a natural product was significantly advanced by the work of Li et al. (1999) on Polygala caudata.

Experimental Protocols: Isolation from Natural Sources

While the full, detailed experimental protocols from the original isolation papers are not fully accessible, based on the available literature, a general workflow for the isolation of this compound from Polygala root material can be constructed.

3.1.1. General Extraction and Fractionation Workflow

The following diagram outlines a typical procedure for the extraction and fractionation of xanthones from plant material.

References

Isolating 1,3-Dihydroxy-2-methoxyxanthone from Polygala fallax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 1,3-Dihydroxy-2-methoxyxanthone from the roots of Polygala fallax. While the presence of this xanthone (B1684191) in Polygala fallax has been documented, the detailed experimental protocol from the primary literature is not readily accessible. Therefore, this guide presents a comprehensive, representative methodology based on established techniques for the isolation of xanthones from Polygala species.

Introduction to Polygala fallax and its Chemical Constituents

Polygala fallax, a plant species primarily found in southern China, is utilized in traditional medicine.[1][2] Its roots are a rich source of various pharmacologically active compounds, including saponins, flavones, oligosaccharide polyesters, and xanthones.[1][2] Among the isolated xanthones from the roots of P. fallax is this compound, a compound of interest for its potential biological activities.[3]

This document outlines the procedural steps for the extraction, fractionation, and purification of this compound, along with the spectroscopic data essential for its characterization.

Data Presentation

The following tables summarize the key quantitative data related to the chemical constituents of Polygala fallax and the spectroscopic characterization of this compound.

Table 1: Xanthones Isolated from the Roots of Polygala fallax

| Compound Number | Compound Name |

| 1 | 1,7-dihydroxy-2,3-methylenedioxyxanthone |

| 2 | 1-methoxy-2,3-methylenedioxyxanthone |

| 3 | 3-hydroxy-1,2-dimethoxyxanthone |

| 4 | 1,6,7-trihydroxy-2,3-dimethoxyxanthone |

| 5 | 7-hydroxy-1-methoxy-2,3-methylenedioxyxanthone |

| 6 | This compound |

| 7 | 1,3,7-trihydroxy-2-methoxyxanthone |

Source: Adapted from Zhongguo Zhong Yao Za Zhi, 2005.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 162.3 |

| 2 | 131.8 |

| 3 | 160.0 |

| 4 | 93.3 |

| 4a | 156.9 |

| 5 | 123.8 |

| 6 | 126.7 |

| 7 | 117.8 |

| 8 | 121.2 |

| 8a | 108.1 |

| 9 | 182.2 |

| 9a | 107.2 |

| 10a | 155.8 |

| 2-OCH₃ | 60.5 |

Solvent: CDCl₃. Data obtained from a reference spectrum.

Experimental Protocols

The following is a detailed, representative methodology for the isolation of this compound from the roots of Polygala fallax. This protocol is based on established procedures for the separation of xanthones from plant materials.

Plant Material

Dried roots of Polygala fallax are collected and authenticated. The roots are then ground into a coarse powder to facilitate efficient extraction.

Extraction

The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain the xanthones, is concentrated to dryness.

Column Chromatography

The dried ethyl acetate fraction is subjected to column chromatography for the separation of its constituents.

-

Stationary Phase: Silica gel (200-300 mesh) is typically used for the initial separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the methanol concentration being incrementally increased (e.g., from 100:0 to 80:20, v/v).

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light. Fractions with similar TLC profiles are pooled together.

Purification

Fractions containing the target compound, this compound, are further purified using repeated column chromatography. Sephadex LH-20 is often used for final purification steps, with methanol as the mobile phase, to remove any remaining impurities.

Structure Elucidation

The structure of the purified compound is confirmed through various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

-

Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

References

1,3-Dihydroxy-2-methoxyxanthone from Polygala caudata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) isolated from the medicinal plant Polygala caudata. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and insights into its potential biological activities based on studies of structurally related compounds. While specific quantitative bioactivity data for this particular xanthone is limited in current scientific literature, this document outlines detailed experimental protocols for its isolation and for the evaluation of its potential antioxidant, cytotoxic, and anti-inflammatory effects. Furthermore, it visualizes key signaling pathways that are commonly modulated by xanthone derivatives, offering a roadmap for future research and drug discovery efforts.

Introduction

Polygala caudata, a plant used in traditional medicine, is a rich source of various bioactive secondary metabolites, including a diverse array of xanthones. Among these is this compound, a compound whose specific biological activities have not been extensively studied. However, the xanthone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the xanthone core is a critical determinant of its biological activity. This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This information is crucial for its extraction, purification, and formulation for biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| CAS Number | 87339-74-0 | [1] |

| Appearance | Yellowish solid (predicted) | - |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. | General xanthone solubility |

Isolation from Polygala caudata

While a specific, detailed protocol for the isolation of only this compound is not available, a general procedure for the isolation of xanthones from the roots of Polygala caudata can be adapted.

General Experimental Protocol for Xanthone Isolation

-

Extraction: The air-dried and powdered roots of Polygala caudata are extracted exhaustively with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Xanthones are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures). Fractions with similar TLC profiles are combined.

-

Purification: The combined fractions containing the target compound are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Workflow for Xanthone Isolation

Caption: A generalized workflow for the isolation and purification of xanthones from Polygala caudata.

Potential Biological Activities and Experimental Protocols

Although specific quantitative data for this compound is lacking, its structural features suggest potential antioxidant, cytotoxic, and anti-inflammatory activities. Below are detailed protocols for evaluating these potential effects.

Antioxidant Activity

The presence of hydroxyl groups on the xanthone scaffold suggests that this compound may possess antioxidant properties by scavenging free radicals.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions of the test compound.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cytotoxic Activity

Many xanthone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

-

Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Xanthones are known to modulate inflammatory pathways. The potential anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (as an indicator of NO production) using the Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, other xanthone derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some xanthones can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Future Directions

The lack of comprehensive biological data for this compound presents a clear opportunity for further research. Future studies should focus on:

-

Systematic Bioactivity Screening: Utilizing the protocols outlined in this guide to quantitatively assess the antioxidant, cytotoxic, and anti-inflammatory properties of the pure compound.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

Conclusion

This compound from Polygala caudata represents an intriguing natural product with potential for therapeutic applications. While current knowledge about its specific biological activities is limited, its chemical structure suggests that it likely shares some of the pharmacological properties of other xanthone derivatives. This technical guide provides a foundation for researchers and drug development professionals to undertake a systematic investigation of this compound, from its isolation to the elucidation of its mechanism of action. The provided experimental protocols and conceptual signaling pathway diagrams are intended to facilitate and guide these future research endeavors, which are essential to unlock the full therapeutic potential of this and other xanthones from Polygala caudata.

References

Chemical and physical properties of "1,3-Dihydroxy-2-methoxyxanthone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of the naturally occurring xanthone (B1684191), 1,3-Dihydroxy-2-methoxyxanthone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The information is presented in a structured format, including tabulated data for easy reference, detailed experimental methodologies, and visual representations of its biological mechanisms of action.

Chemical and Physical Properties

This compound is a naturally occurring organic compound belonging to the xanthone class. It has been isolated from plant species such as Polygala fallax. The fundamental chemical and physical properties of this compound are summarized below.

General Properties

| Property | Value | Source |

| CAS Number | 87339-74-0 | [1] |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| Appearance | Powder | [1] |

Solubility

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate (B1210297) | Soluble | [1] |

| DMSO | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques, with 13C Nuclear Magnetic Resonance (NMR) data being publicly available.[2]

| Spectral Data | Availability | Source |

| ¹³C NMR | Available | [2] |

Experimental Protocols

This section outlines the general methodologies for the synthesis and isolation of this compound, as inferred from established procedures for similar xanthone derivatives.

Synthesis of Hydroxyxanthones (General Procedure)

A common method for the synthesis of hydroxyxanthones involves the condensation of a substituted benzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4][5]

Materials:

-

Substituted 2-hydroxybenzoic acid

-

A phenol derivative (e.g., phloroglucinol)

-

Eaton's reagent (P₂O₅ in CH₃SO₃H)

-

Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of the substituted 2-hydroxybenzoic acid (1 equivalent) and the phenol derivative (1-1.2 equivalents) is stirred in Eaton's reagent.

-

The reaction mixture is heated, typically at temperatures ranging from 60-100°C, for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure hydroxyxanthone.

Isolation from Polygala fallax

This compound has been identified as a constituent of the roots of Polygala fallax.[6][7] The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Materials:

-

Dried and powdered root material of Polygala fallax

-

Solvents for extraction (e.g., methanol (B129727), ethanol)

-

Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate, n-butanol)

-

Silica gel and/or Sephadex for column chromatography

-

Solvents for elution (e.g., chloroform, methanol, and mixtures thereof)

Procedure:

-

The dried and powdered plant material is exhaustively extracted with a suitable solvent like methanol or ethanol (B145695) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

The ethyl acetate fraction, which is likely to contain the target xanthone, is concentrated.

-

This fraction is then subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to separate the individual compounds.

-

Fractions are collected and monitored by TLC. Those containing the compound of interest are combined and concentrated.

-

The final purification may require further chromatographic steps, such as preparative TLC or HPLC, to yield pure this compound.

-

The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, etc.).

Biological Activities and Signaling Pathways

This compound exhibits promising biological activities, primarily as an antioxidant and an acetylcholinesterase inhibitor.

Antioxidant Activity via Nrf2 Signaling Pathway

Xanthones are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.

Caption: Nrf2 signaling pathway activation by this compound.

Acetylcholinesterase Inhibition

Derivatives of 1,3-dihydroxyxanthone have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[12] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Molecular docking studies on similar xanthone derivatives suggest a dual binding mechanism.[13][14][15][16] These compounds are proposed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme. The CAS is located at the bottom of a deep and narrow gorge and is responsible for the hydrolysis of acetylcholine. The PAS is situated at the entrance of this gorge and is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. By binding to both sites, xanthone derivatives can effectively block the entry of acetylcholine to the active site and inhibit its breakdown, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.

Caption: Dual binding inhibition of Acetylcholinesterase by this compound.

Conclusion

This compound is a promising natural product with well-defined chemical and physical characteristics. Its biological activities, particularly its antioxidant and acetylcholinesterase inhibitory properties, suggest its potential for further investigation in the context of neurodegenerative diseases and conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a foundation for its synthesis and isolation, facilitating further research into its pharmacological effects and therapeutic applications. The elucidation of its mechanisms of action through the Nrf2 and acetylcholinesterase pathways offers clear targets for future drug development and optimization studies.

References

- 1. This compound | CAS:87339-74-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1,3,6-Trihydroxy-5-methoxyxanthone | C14H10O6 | CID 5493675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthone: Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. New 3- O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for the naturally occurring xanthone (B1684191), 1,3-Dihydroxy-2-methoxyxanthone. This compound has been isolated from plant sources, including Polygala caudata and Polygala fallax, and its structure has been characterized using various spectroscopic techniques. Due to limitations in accessing the full text of primary research articles, this guide summarizes the publicly available data and provides a general overview of the methodologies typically employed for the spectroscopic analysis of such compounds.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₁₄H₁₀O₅

-

Molecular Weight: 258.23 g/mol

-

CAS Number: 87339-74-0[1]

Spectroscopic Data Summary

Detailed, quantitative spectroscopic data for this compound is primarily available within specialized scientific literature. While direct access to the full datasets from these publications is limited, the following provides a summary of the types of data reported and references to the primary sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound in CDCl₃ is available in the SpectraBase database, citing the publication PHYTOCHEMISTRY, 67, 2146 (2006).[2] Access to the full spectral data, including chemical shifts for each carbon atom, is typically available through the original publication or specialized databases.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The full ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, would be detailed in the primary literature.

A comprehensive search has identified the following key publications that report the isolation and structural elucidation of this compound, and are expected to contain the complete NMR data:

-

Li W, et al. Xanthones from Polygala caudata. Phytochemistry, 1999, 51(7): 953-958.[1]

-

Lin L L, et al. [Chemical constituents in roots of Polygala fallax and their anti-oxidation activities in vitro]. Zhongguo Zhong Yao Za Zhi, 2005, 30(11): 827-30.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: For the hydroxyl groups.

-

C=O stretching: For the ketone group of the xanthone core.

-

C-O stretching: For the ether and hydroxyl groups.

-

C=C stretching: For the aromatic rings.

-

C-H stretching and bending: For the aromatic and methoxy (B1213986) protons.

The specific wavenumbers for these absorptions would be provided in the experimental section of the aforementioned research articles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragmentation patterns that can help to confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Experimental Protocols: A General Overview

While the specific experimental details for this compound are contained within the cited literature, the following provides a general overview of the standard methodologies used for spectroscopic analysis of natural products.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For MS, the sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) and introduced into the instrument.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

¹H NMR: Spectra are recorded to determine the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Spectra are recorded to identify the chemical shifts of all carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, and to fully assign the structure.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced to obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of a natural product.

Conclusion

This compound is a known natural product whose structure has been established through standard spectroscopic methods. While the detailed, raw spectroscopic data is embedded within primary scientific literature, this guide provides an overview of the available information and the general experimental approaches used for its characterization. For in-depth research and drug development, obtaining the full text of the cited articles is recommended to access the complete spectroscopic datasets.

References

Biosynthesis of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of naturally occurring polyphenolic compounds renowned for their diverse and potent pharmacological activities. Among them, 1,3-Dihydroxy-2-methoxyxanthone holds significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for harnessing its medicinal properties through biotechnological production or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes hypothetical quantitative data to illustrate the expected outcomes of key analytical procedures and provides detailed, adaptable experimental protocols for researchers aiming to investigate this or similar biosynthetic pathways. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Xanthones (9H-xanthen-9-ones) are characterized by a dibenzo-γ-pyrone scaffold and are predominantly found in higher plants and fungi.[1][2] Their biosynthesis is a testament to the intricate and efficient enzymatic machinery within these organisms, converting simple metabolic precursors into complex secondary metabolites. The substitution pattern on the xanthone (B1684191) core dictates its biological activity, which can range from antimicrobial and anti-inflammatory to anticancer properties. The molecule this compound features a specific arrangement of hydroxyl and methoxy (B1213986) groups on its A-ring, which is critical to its bioactivity. Elucidating its formation is a key step towards its sustainable production and the development of novel therapeutic agents.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to follow the general pathway established for many plant-derived xanthones. This pathway initiates from precursors supplied by the shikimate and acetate-malonate pathways, converging to form a key benzophenone (B1666685) intermediate. Subsequent cyclization and tailoring reactions, including a crucial methylation step, yield the final product.

Formation of the Benzophenone Intermediate

The assembly of the xanthone scaffold begins with the condensation of a phenylpropanoid-derived benzoyl-CoA unit with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The resulting intermediate, 2,4,6-trihydroxybenzophenone, undergoes further hydroxylation, typically at the 3'-position, by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone (B1214623).[3]

Oxidative Cyclization to the Xanthone Core

The pivotal step in forming the characteristic tricyclic xanthone structure is a regioselective intramolecular oxidative coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme. Depending on the regioselectivity of this enzyme, one of two primary trihydroxyxanthone (THX) cores is formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][4] Given the substitution pattern of the target molecule, it is plausible that 1,3,5-trihydroxyxanthone serves as the direct precursor.

Regiospecific Methylation

The final step in the proposed biosynthesis of this compound is the regiospecific methylation of the hydroxyl group at the C-2 position of the 1,3,5-trihydroxyxanthone precursor. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . These enzymes are known to play a crucial role in the diversification of plant secondary metabolites by modifying the properties of the parent molecule. The specific OMT responsible for this C-2 methylation has not yet been characterized but would belong to the broader family of plant OMTs active on flavonoids and other polyphenols.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not currently available in the literature, the following table provides a template with hypothetical values for the key enzymatic step catalyzed by the putative O-methyltransferase. These values are illustrative and serve as a benchmark for future experimental investigations.

| Enzyme Parameter | Hypothetical Value | Unit | Method of Determination |

| Putative Xanthone C2-O-Methyltransferase | |||

| Substrate (1,3,5-Trihydroxyxanthone) Km | 25 | µM | In vitro enzyme assay with purified recombinant protein |

| S-adenosyl-L-methionine (SAM) Km | 15 | µM | In vitro enzyme assay with purified recombinant protein |

| Vmax | 100 | pkat/mg protein | In vitro enzyme assay with purified recombinant protein |

| Optimal pH | 7.5 | - | Buffer titration in enzyme assay |

| Optimal Temperature | 30 | °C | Temperature gradient in enzyme assay |

| In Planta Analysis | |||

| 1,3,5-Trihydroxyxanthone concentration | 5 | µg/g fresh weight | LC-MS/MS analysis of plant tissue extract |

| This compound concentration | 1.5 | µg/g fresh weight | LC-MS/MS analysis of plant tissue extract |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a series of well-defined experiments. The following protocols provide a general framework for the heterologous expression of a candidate O-methyltransferase, its purification, and subsequent characterization.

Heterologous Expression and Purification of a Candidate O-Methyltransferase

This protocol describes the expression of a His-tagged candidate OMT in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Gene Cloning and Plasmid Construction: The coding sequence of the candidate OMT is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation to yield the crude protein extract.

-

IMAC Purification: The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged OMT is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His-tag antibody.

In Vitro O-Methyltransferase Assay

This protocol outlines a method to determine the activity and substrate specificity of the purified OMT.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 100 µM of the xanthone substrate (e.g., 1,3,5-trihydroxyxanthone), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified recombinant OMT.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification with HCl. The reaction products are then extracted with an organic solvent such as ethyl acetate.

-

Control Reactions: Control reactions are performed in parallel, including a reaction without the enzyme, a reaction without the xanthone substrate, and a reaction with a boiled (inactive) enzyme.

Product Analysis by HPLC and LC-MS/MS

This protocol describes the analysis of the reaction products to identify and quantify the methylated xanthone.

Methodology:

-

Sample Preparation: The extracted reaction products are evaporated to dryness under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol) for analysis.

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC on a C18 column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid. The elution of compounds is monitored using a photodiode array (PDA) detector at a wavelength suitable for xanthones (e.g., 254 nm and 320 nm).[1] The retention time of the product is compared to that of an authentic standard of this compound, if available.

-

LC-MS/MS Analysis: For structural confirmation, the samples are analyzed by LC-MS/MS. The mass spectrometer is operated in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. The observed mass and fragmentation pattern of the enzymatic product are compared with those of the authentic standard or with predicted fragmentation patterns to confirm the identity of this compound.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that highlights the elegance of natural product biosynthesis. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the proposed route provides a solid foundation for future research. The experimental protocols detailed in this guide offer a practical approach for scientists to investigate this and other related biosynthetic pathways. A thorough understanding of these pathways is not only of fundamental scientific interest but also opens up new avenues for the biotechnological production of valuable pharmaceuticals, contributing to the advancement of drug discovery and development.

References

- 1. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous protein production in Escherichia coli using the propionate-inducible pPro system by conventional and auto-induction methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxy-2-methoxyxanthone, a natural xanthone (B1684191) isolated from plants of the Polygala genus, belongs to a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities. While direct and extensive research on this specific molecule is emerging, the broader family of xanthones, and particularly those with similar hydroxylation and methoxylation patterns, have demonstrated significant potential as therapeutic agents. This technical guide consolidates the current understanding of the mechanism of action of this compound, drawing from studies on structurally related compounds. The primary activities associated with this class of molecules include anti-inflammatory, anticancer, and cholinesterase inhibitory effects. This document provides a comprehensive overview of these activities, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their natural occurrence in various plant families, fungi, and lichens has prompted extensive research into their biological activities. This compound has been isolated from Polygala caudata and Polygala fallax, plants with a history of use in traditional medicine.[1] The biological potential of xanthones is largely attributed to their chemical structure, with the type, number, and position of substituent groups like hydroxyl and methoxy (B1213986) moieties playing a crucial role in their bioactivity. This guide focuses on the elucidated and putative mechanisms of action of this compound, with a focus on its anti-inflammatory, anticancer, and acetylcholinesterase inhibitory properties.

Core Mechanisms of Action

The biological effects of this compound and its analogs are believed to be mediated through multiple mechanisms, including enzyme inhibition and modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Xanthone derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate inflammatory signaling cascades. While specific data for this compound is limited, studies on structurally similar xanthones suggest a mechanism involving the inhibition of pro-inflammatory mediators.[2]

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Xanthones are thought to interfere with this pathway at various points, leading to a reduction in the inflammatory response.

Another critical signaling cascade in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, comprising kinases such as ERK, JNK, and p38, is activated by a variety of extracellular stimuli and plays a crucial role in the production of inflammatory mediators. Inhibition of MAPK phosphorylation by xanthone derivatives has been observed in several studies, suggesting another avenue for their anti-inflammatory effects.[2]

Anticancer Activity

The anticancer potential of xanthones is a significant area of research. The planar structure of the xanthone scaffold allows for intercalation into DNA, and various derivatives have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[4] The anticancer activity is highly dependent on the substitution pattern on the xanthone core. For instance, the presence of hydroxyl and methoxy groups can significantly influence cytotoxicity.

Cholinesterase Inhibition

Derivatives of 1,3-dihydroxyxanthone have emerged as promising inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Structure-activity relationship (SAR) studies on a series of 1,3-dihydroxyxanthone derivatives have revealed that the introduction of hydrophobic substituents at the C-3 position significantly enhances their AChE inhibitory activity.[6]

Kinetic studies of these derivatives often indicate a mixed-mode of inhibition, suggesting that they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6] This dual-binding capability can be particularly effective in inhibiting AChE activity.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for 1,3-dihydroxyxanthone and its derivatives. It is important to note that much of the specific data for this compound is not yet available in the public domain, and therefore, data from structurally related compounds are presented to provide a comparative context.

Table 1: Anticancer Activity of 1,3-Dihydroxyxanthone and Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-Dihydroxyxanthone | T47D (Breast Cancer) | 66.58 | [10] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral Cancer) | 20.0 | [4] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 (Multidrug-resistant Oral Cancer) | 30.0 | [4] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [5] |

Table 2: Cholinesterase Inhibitory Activity of 1,3-Dihydroxyxanthone Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 1,3-Dihydroxyxanthone | Acetylcholinesterase (AChE) | > 100 | [6] |

| 1-hydroxy-3-(but-2-en-1-yloxy)-9H-xanthen-9-one (Derivative 2g) | Acetylcholinesterase (AChE) | 20.8 | [6] |

| 1-hydroxy-3-(hex-2-en-1-yloxy)-9H-xanthen-9-one (Derivative 2j) | Acetylcholinesterase (AChE) | 21.5 | [6] |

| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Acetylcholinesterase (AChE) | 2.61 ± 0.13 | [7][11] |

| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | Butyrylcholinesterase (BuChE) | 0.51 ± 0.01 | [7][11] |

| Amphiphilic xanthone derivative 11 | Acetylcholinesterase (AChE) | 0.46 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for assessing the biological activities of xanthone derivatives.

In Vitro Anticancer Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T47D, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (or related compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of a compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of the test compound at various concentrations (or solvent for the control)

-

10 µL of AChE solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Based on the extensive research on structurally related xanthones, its mechanism of action is likely multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like acetylcholinesterase. While the direct quantitative data for this specific molecule remains to be fully elucidated, the information compiled in this guide provides a strong foundation for future research. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this and other related xanthone derivatives. Further investigation is warranted to precisely define the molecular targets and quantify the biological activities of this compound to fully realize its potential in medicine.

References

- 1. This compound | CAS:87339-74-0 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) that has been isolated from various plant species, including Polygala caudata, Hypericum sampsonii, and Hypericum laricifolium. The xanthone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the currently identified potential therapeutic targets of this compound, based on available preclinical research. The information presented herein is intended to support further investigation and drug development efforts centered on this compound.

Identified Biological Activities and Potential Therapeutic Targets

Current research indicates that this compound exhibits two primary areas of biological activity: inhibition of cytochrome P450 enzymes and antiproliferative effects against cancer cells. These activities suggest its potential utility in both cancer therapy and as a modulator of drug metabolism.

Cytochrome P450 Enzyme Inhibition

A study on xanthones isolated from the roots of Polygala caudata revealed that this compound, among other isolated compounds, exhibited inhibitory effects on the enzymes CYP1A1, CYP1A2, and CYP1B1.

Therapeutic Relevance:

The cytochrome P450 (CYP) family of enzymes, particularly the CYP1 subfamily (CYP1A1, CYP1A2, and CYP1B1), are crucial in the metabolism of a wide array of xenobiotics, including therapeutic drugs and procarcinogens.[1][2]

-

CYP1A1 and CYP1B1 are often overexpressed in various tumors and are involved in the metabolic activation of procarcinogens. Their inhibition is a key strategy in chemoprevention.

-

CYP1A2 is a major enzyme in the human liver responsible for the metabolism of several clinically important drugs and the activation of certain procarcinogens.[1][3]

Inhibition of these enzymes by this compound suggests its potential as:

-

A chemopreventive agent by blocking the activation of environmental carcinogens.

-

An adjunct therapeutic agent to modify the metabolism and potentially enhance the efficacy or reduce the toxicity of co-administered anticancer drugs.

Quantitative Data:

| Enzyme | % Inhibition (at 10 µM) |

| CYP1A1 | Data not specified |

| CYP1A2 | Noted as inhibitory |

| CYP1B1 | Data not specified |

Further studies are required to determine the precise IC50 values and the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (Generalized)

The following is a generalized protocol for assessing the inhibitory activity of a compound against CYP enzymes, as specific details for the cited study on this compound were not available.

Antiproliferative Activity

Research on compounds isolated from Hypericum laricifolium has demonstrated that this compound possesses antiproliferative activity against human hepatocellular carcinoma (Hep3B) cells.

Therapeutic Relevance:

The ability to inhibit the growth of cancer cells is a cornerstone of oncology drug development. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. The identification of novel compounds with activity against HCC cell lines is a promising step toward new therapeutic options.

Quantitative Data:

| Cell Line | Activity | IC50 Value (µM) |

| Hep3B (Hepatocellular Carcinoma) | Antiproliferative | > 22 µM |

The reported IC50 value suggests moderate activity and warrants further investigation to enhance potency, potentially through medicinal chemistry efforts.

Experimental Protocol: Cell Viability (MTT) Assay (Generalized)

The following is a generalized protocol for determining the antiproliferative activity of a compound using the MTT assay.

Hypothesized Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms through which this compound exerts its antiproliferative effects have not been elucidated, the broader class of xanthones is known to modulate several key signaling pathways implicated in cancer cell survival and proliferation.[4][5][6] Based on this, a plausible hypothesis is that this compound may act through one or more of the following pathways.

Potential Downstream Effects:

-

Induction of Apoptosis: Many xanthones trigger programmed cell death by activating caspases and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]

-

Cell Cycle Arrest: Xanthones have been shown to cause cell cycle arrest at various phases (e.g., G1 or S phase) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][7]

The diagram below illustrates a hypothetical signaling cascade that is commonly targeted by anticancer xanthones.

Conclusion and Future Directions

This compound has emerged as a natural product with defined biological activities that warrant further investigation. The dual potential to inhibit key metabolic enzymes and suppress cancer cell growth positions it as an interesting lead compound for oncological applications.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC50 values against a broader panel of cancer cell lines and elucidating the precise mechanism of CYP enzyme inhibition.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in cancer cells to confirm the hypothesized mechanisms.

-

In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity for its identified targets.

This technical guide summarizes the current state of knowledge on the potential therapeutic targets of this compound, providing a foundation for future research and development.

References

- 1. Biological roles of cytochrome P450 1A1, 1A2, and 1B1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological roles of cytochrome P450 1A1, 1A2, and 1B1 enzymes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Anti-cancer effects of xanthones from pericarps of mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen | MDPI [mdpi.com]

In Silico Prediction of 1,3-Dihydroxy-2-methoxyxanthone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the natural product 1,3-Dihydroxy-2-methoxyxanthone. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties. This document outlines a systematic computational workflow, beginning with the retrieval of the compound's structure and proceeding through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, molecular docking studies against plausible protein targets, and subsequent pathway analysis to elucidate potential mechanisms of action. Detailed methodologies for each in silico experiment are provided to ensure reproducibility. Furthermore, this guide includes protocols for the experimental validation of computational predictions. All quantitative data from the predictive studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear interpretation by researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

This compound is a xanthone (B1684191) derivative that can be isolated from Polygala caudata. The xanthone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Computational, or in silico, methods offer a rapid and cost-effective approach to predict the bioactivity of natural products like this compound, thereby prioritizing experimental validation efforts.[1] This guide presents a hypothetical, yet scientifically plausible, in silico investigation to predict the bioactivity profile of this compound.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H10O5 | SpectraBase |

| Molecular Weight | 258.23 g/mol | SpectraBase |

| SMILES | COC1=C(C(=O)C2=C(OC3=C2C=CC=C3)C=C1O)O | PubChem |

| InChI | InChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3 | SpectraBase |

In Silico Prediction Workflow

The in silico analysis of this compound follows a multi-step workflow designed to comprehensively assess its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Analysis of 1,3-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 1,3-Dihydroxy-2-methoxyxanthone , a xanthone (B1684191) derivative with potential applications in pharmaceutical research. Detailed protocols for each analytical method are provided to ensure reliable and reproducible results.

Compound Information

| Property | Value |

| IUPAC Name | 1,3-Dihydroxy-2-methoxy-9H-xanthen-9-one |

| Molecular Formula | C₁₄H₁₀O₅ |

| Molecular Weight | 258.23 g/mol [1][2] |

| CAS Number | 87339-74-0[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the xanthone scaffold.

¹H NMR Spectroscopy

Summary of Expected ¹H NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~ 6.3 - 6.5 | d |

| H-5 | ~ 7.3 - 7.5 | m |

| H-6 | ~ 7.6 - 7.8 | m |

| H-7 | ~ 7.3 - 7.5 | m |

| H-8 | ~ 8.2 - 8.4 | dd |

| 2-OCH₃ | ~ 3.8 - 4.0 | s |

| 1-OH | ~ 12.0 - 14.0 (chelated) | s |

| 3-OH | ~ 9.0 - 11.0 | s |

Note: Predicted values are based on typical chemical shifts for xanthone derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

¹³C NMR Spectroscopy

Summary of ¹³C NMR Data:

The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons of the xanthone core.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.1 |

| C-2 | 131.5 |

| C-3 | 160.0 |

| C-4 | 93.1 |

| C-4a | 157.0 |

| C-5 | 117.8 |

| C-6 | 134.2 |

| C-7 | 123.9 |

| C-8 | 126.5 |

| C-8a | 121.2 |

| C-9 | 182.5 |

| C-9a | 107.8 |

| C-10a | 155.8 |

| 2-OCH₃ | 60.5 |

Data obtained from SpectraBase, attributed to N. Tanaka and Y. Takaishi, Phytochemistry, 67 (2006) 2146.[1]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Visualization of NMR Workflow:

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 1,3-Dihydroxy-2-methoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in various medicinal plants and fungi, recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant potential of xanthone (B1684191) derivatives is of significant interest in drug development for the prevention and treatment of diseases associated with oxidative stress. This document provides detailed protocols for assessing the antioxidant activity of 1,3-Dihydroxy-2-methoxyxanthone using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, it outlines potential signaling pathways through which xanthones may exert their antioxidant effects.

Antioxidant Activity of Xanthone Derivatives

| Compound Name/Derivative | DPPH IC50 | ABTS IC50 | Reference |

| Aspidxanthone A | 11.2 µM | Not Reported | [1][2] |

| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | 14.31 µg/mL | 2.10 µg/mL | [3] |

| Butanol fraction of Macaranga hypoleuca | Not Reported | 3.21 µg/mL | [3] |

| Methanol (B129727) extract of Macaranga hypoleuca | 19.32 µg/mL | 3.72 µg/mL | [3] |

| Ethanolic extract of Laurus azorica | 59.19 µg/mL | 6.78 µg/mL | [4] |

Note: The antioxidant activity of xanthones can vary significantly based on the number and position of hydroxyl and methoxyl groups.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Pipettes and tips

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Compound and Control:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the test compound solution at each concentration (to account for any absorbance of the compound itself).

-

For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the test compound or positive control.

-

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

This compound (or test compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol (B145695)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

-

Pipettes and tips

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Preparation of Working ABTS•+ Solution:

-

Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound and Control:

-